molecular formula C8H11N3O2S B286353 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone

5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone

Cat. No. B286353
M. Wt: 213.26 g/mol
InChI Key: IMDSBVBPWWUMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in humans and other animals. In

Mechanism of Action

5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP in the electron transport chain. By inhibiting complex I, 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone disrupts the energy production process in cells, leading to cell death. In the brain, 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone has been shown to induce Parkinson's disease-like symptoms in humans and other animals. These symptoms include tremors, rigidity, and bradykinesia. 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone also causes a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. In addition, 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone has been shown to induce oxidative stress and inflammation, which may contribute to the neurodegenerative process in Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone is a potent and selective inhibitor of mitochondrial complex I, making it a useful tool for studying the role of complex I in cellular energy production and neurodegenerative diseases such as Parkinson's disease. However, 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone is also highly toxic and can induce Parkinson's disease-like symptoms in humans and other animals. Therefore, caution should be exercised when handling 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone in the laboratory, and appropriate safety measures should be taken.

Future Directions

There are several areas of future research on 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone. For example, drugs that target mitochondrial complex I may be developed as potential treatments for Parkinson's disease. Another area of interest is the use of 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone as a research tool to study other neurodegenerative diseases. Finally, further studies are needed to better understand the biochemical and physiological effects of 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone and its potential applications in scientific research.
Conclusion
In conclusion, 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone is a potent inhibitor of mitochondrial complex I that has been widely studied for its potential applications in scientific research. 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone has been shown to induce Parkinson's disease-like symptoms in humans and other animals and is a useful tool for studying the role of complex I in cellular energy production and neurodegenerative diseases such as Parkinson's disease. However, caution should be exercised when handling 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone in the laboratory, and appropriate safety measures should be taken. Further research is needed to better understand the biochemical and physiological effects of 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone and its potential applications in scientific research.

Synthesis Methods

5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone can be synthesized by reacting 4-morpholinyl-2,6-dimethylpyridine with thioacetic acid in the presence of a catalyst such as acetic anhydride. The product can be purified by recrystallization from a suitable solvent such as ethanol or acetone. The chemical structure of 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone is shown below:

Scientific Research Applications

5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone has been widely used as a research tool to study Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. The exact cause of Parkinson's disease is unknown, but it is believed to involve the loss of dopaminergic neurons in the substantia nigra region of the brain. 5-(4-morpholinyl)-4-sulfanyl-3(2H)-pyridazinone has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and other animals.

properties

IUPAC Name

5-morpholin-4-yl-4-sulfanylidene-1,2-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c12-8-7(14)6(5-9-10-8)11-1-3-13-4-2-11/h5H,1-4H2,(H,9,14)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDSBVBPWWUMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CNNC(=O)C2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244923
Record name 4-Mercapto-5-(4-morpholinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21131-07-7
Record name 4-Mercapto-5-(4-morpholinyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21131-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mercapto-5-(4-morpholinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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